Ethane, (difluoromethoxy)-

Description

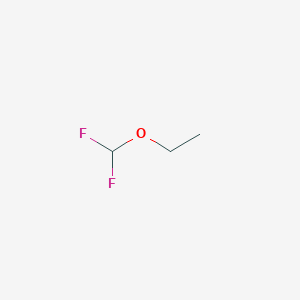

Ethane, (difluoromethoxy)- (CAS 461-62-1), also known as 2-(difluoromethoxy)-1,1,1-trifluoroethane, is a halogenated hydrocarbon characterized by a difluoromethoxy (-OCF₂) group attached to an ethane backbone. This compound is structurally related to volatile anesthetics such as isoflurane and desflurane, which are widely used in medical settings due to their rapid onset and recovery profiles . Its molecular formula is C₃H₃F₅O, and it is part of a broader class of fluorinated ethers with applications in pharmaceuticals, refrigerants, and industrial solvents.

Properties

CAS No. |

461-62-1 |

|---|---|

Molecular Formula |

C3H6F2O |

Molecular Weight |

96.08 g/mol |

IUPAC Name |

difluoromethoxyethane |

InChI |

InChI=1S/C3H6F2O/c1-2-6-3(4)5/h3H,2H2,1H3 |

InChI Key |

KJDVOYQUOWRVOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, (difluoromethoxy)- can be achieved through various methods. One common approach involves the reaction of isoflurane with bromine trifluoride. In this method, isoflurane is added to bromine trifluoride under controlled conditions to yield 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane . Another method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group into the desired molecular framework .

Industrial Production Methods

Industrial production of Ethane, (difluoromethoxy)- typically involves large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced difluoromethylation reagents and catalysts has streamlined the industrial synthesis of this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethoxy group (-OCF₂H) undergoes nucleophilic substitution, where the oxygen atom acts as the leaving group. Key findings include:

-

Reagents and Conditions : Halides (e.g., Cl⁻, Br⁻) or other nucleophiles react in polar solvents (e.g., DMSO, DMF) under basic or acidic conditions.

-

Mechanism : The electron-withdrawing fluorine atoms enhance the electrophilicity of the α-carbon, facilitating nucleophilic attack.

-

Example : Reaction with alcohols using TMSCF₂Br and potassium bifluoride (KFHF) under mechanochemical conditions yields difluoromethyl ethers .

-

Kinetics : Reactions often proceed via first-order kinetics due to rate-determining bond cleavage involving the difluoromethoxy group.

| Reaction Type | Reagents/Conditions | Products | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | Halides (Cl⁻, Br⁻), polar solvents | Substituted ethers |

Oxidation Reactions

Strong oxidizing agents convert the compound into fluorinated ketones or carboxylic acids:

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Mechanism : Oxidation at the α-carbon position due to fluorine’s electron-withdrawing effects.

-

Example : KMnO₄ oxidation yields trifluoroacetic acid derivatives.

| Reaction Type | Reagents/Conditions | Products | Key Reference |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃, acidic conditions | Fluorinated carboxylic acids |

Reduction Reactions

Reduction of the compound produces fluorinated alcohols:

-

Reagents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with catalysts (e.g., Pd/C).

-

Mechanism : Selective reduction of the ether oxygen to a hydroxyl group, retaining fluorine substituents.

-

Example : LiAlH₄ reduction yields 1,1,1-trifluoroethanol derivatives.

| Reaction Type | Reagents/Conditions | Products | Key Reference |

|---|---|---|---|

| Reduction | LiAlH₄, H₂/Pd/C, inert solvents | Fluorinated alcohols |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Conditions : HCl (acidic) or NaOH (basic) aqueous solutions.

-

Products : Fluorinated alcohols (e.g., trifluoroethanol) via cleavage of the ether bond.

-

Applications : Synthesis of fluorinated alcohols for pharmaceutical intermediates.

| Reaction Type | Reagents/Conditions | Products | Key Reference |

|---|---|---|---|

| Hydrolysis | HCl (acidic) or NaOH (basic) | Fluorinated alcohols |

Elimination Reactions

Elimination of fluorine atoms occurs under thermal or basic conditions:

-

Conditions : Heat (e.g., 150–200°C) or strong bases (e.g., KOtBu).

-

Products : Alkyl fluorides (e.g., trifluoroethylene) via β-elimination.

-

Mechanism : Dehydrohalogenation facilitated by fluorine’s electronegativity.

| Reaction Type | Reagents/Conditions | Products | Key Reference |

|---|---|---|---|

| Elimination | Heat, KOtBu in polar aprotic solvents | Alkyl fluorides |

Scientific Research Applications

Ethane, (difluoromethoxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethane, (difluoromethoxy)- involves its interaction with various molecular targets and pathways. For example, in the context of its use as an anesthetic (isoflurane), it induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . Additionally, it binds to various receptors, including the GABA receptor, the large conductance Ca2±activated potassium channel, the glutamate receptor, and the glycine receptor .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

| Compound Name | Molecular Formula | CAS Number | Key Substituents |

|---|---|---|---|

| Ethane, (difluoromethoxy)- | C₃H₃F₅O | 461-62-1 | -OCF₂, -CF₃ |

| Isoflurane (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane) | C₃H₂ClF₅O | 26675-46-7 | -OCF₂, -CF₃, -Cl |

| Desflurane (2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane) | C₃H₂F₆O | 57041-67-5 | -OCF₂, -CF₃, -CF₂ |

| HFE 227 (1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane) | C₃HF₇O | 2356-62-9 | -OCF₃, -CF₃ |

| 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | C₃H₂ClF₅O | 13838-16-9 | -OCF₂, -Cl, -CF₂ |

Structural Insights :

- Desflurane has an additional fluorine atom, enhancing its metabolic stability compared to isoflurane .

- HFE 227 replaces the difluoromethoxy group with a trifluoromethoxy (-OCF₃) group, increasing its utility as a refrigerant .

Physical and Chemical Properties

Phase Transition Data :

| Compound (CAS) | Enthalpy of Vaporization (kJ/mol) | Temperature Range (K) |

|---|---|---|

| 2-Chloro-1,1,1-trifluoro-2-(difluoromethoxy)ethane (26675-46-7) | 32.9 | 280–344 |

| 1-Chloro-1,2,2-trifluoro-2-(difluoromethoxy)ethane (13838-16-9) | 33.8 | 274–351 |

- Ethane, (difluoromethoxy)- exhibits moderate volatility, comparable to isoflurane (boiling point ~48.5°C), but lower than desflurane (23.5°C) due to fewer fluorine atoms .

Environmental and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.